molecular formula C15H11ClO B11816475 A-(4-Chlorophenyl)acrylophenone

A-(4-Chlorophenyl)acrylophenone

Cat. No.: B11816475
M. Wt: 242.70 g/mol
InChI Key: JCNDIKPMRXZJCF-UHFFFAOYSA-N
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Description

A-(4-Chlorophenyl)acrylophenone is a synthetic organic compound characterized by a propenone (acrylophenone) backbone substituted with a 4-chlorophenyl group. Structurally, it belongs to the α,β-unsaturated ketone family, where the conjugated system of the carbonyl and vinyl groups is critical for its electronic and bioactive properties. While the exact nomenclature may vary, its analogs are often studied for their pharmacological and material science applications. For instance, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), a structurally related compound, has been investigated using density functional theory (DFT) to elucidate its electronic and spectroscopic properties . The presence of the 4-chlorophenyl group enhances lipophilicity and influences intermolecular interactions, which are pivotal in biological systems .

Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

JCNDIKPMRXZJCF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .

Comparison with Similar Compounds

Chlorophenyl Positional Isomers

  • 4-Chlorophenyl vs. 2-/3-Chlorophenyl Derivatives :
    Compounds with 4-chlorophenyl substitutions (e.g., 5d in ) exhibit distinct bioactivity compared to their 2- or 3-chlorophenyl counterparts. For example, in anti-inflammatory assays, 4-chlorophenyl derivatives showed 35.97% edema inhibition, slightly higher than 2-chlorophenyl (36.00%) and 3-chlorophenyl (36.25%) analogs, suggesting that steric and electronic factors modulate activity .

Acrylophenone vs. Acetophenone Derivatives

  • Mannich Bases with Acrylophenone Structures: Acetophenone-derived Mannich bases containing acrylophenone moieties (e.g., 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides) demonstrate antifungal activity, attributed to the α,β-unsaturated ketone system. This contrasts with non-conjugated acetophenone derivatives, which lack comparable bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Log S) Log Po/w Bioactivity Highlights
A-(4-Chlorophenyl)acrylophenone* ~242.7 (C15H11ClO2) -2.5 (predicted) 3.8 Theoretical DFT reactivity
3-(4-Chlorophenyl)acrylic acid 182.60 -3.2 3.2 High GI absorption
4-Chloroacetophenone 154.59 -1.9 2.4 Precursor in synthesis
Fenvalerate (Pyrethroid) 419.90 -6.5 6.1 Insecticidal activity

*Calculated based on structural analogs in and .

Anti-inflammatory Activity

4-Chlorophenyl-substituted compounds, such as derivative 5d, showed 35.97% inhibition of edema in carrageenan-induced rat paw edema models, comparable to phenylbutazone (standard drug). This highlights the role of the 4-chlorophenyl group in enhancing anti-inflammatory efficacy .

Antifungal Potential

Acrylophenone-containing Mannich bases exhibit antifungal properties due to their α,β-unsaturated ketone moiety, which may disrupt fungal membrane integrity. No direct data exists for this compound, but structural similarities suggest analogous mechanisms .

Environmental and Health Implications

This contrasts with therapeutic chlorophenyl compounds, emphasizing the dual role of chlorinated aromatics in pharmacology and toxicology.

Electronic and Spectroscopic Properties

DFT studies on 4CPHPP (a structural analog) revealed a planar geometry with a dipole moment of 4.2 Debye, indicating polar interactions. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, aligning with its observed stability in pharmacological assays . Comparatively, 3-(4-Chlorophenyl)acrylic acid exhibits a lower Log Kp (skin permeability) of -6.2 cm/s, reflecting reduced transdermal absorption relative to its acrylophenone analogs .

Key Research Findings and Contradictions

  • Bioactivity vs. Toxicity : While 4-chlorophenyl derivatives show therapeutic promise (e.g., anti-inflammatory), their environmental persistence and association with breast cancer risk underscore the need for balanced design .
  • Positional Isomerism: Minor changes in chlorine substitution (2-, 3-, or 4-position) yield significant differences in bioactivity, suggesting tailored synthesis for target applications .

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